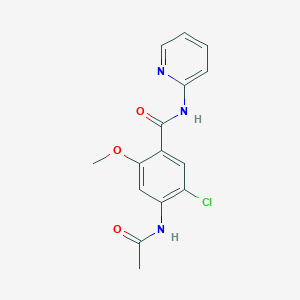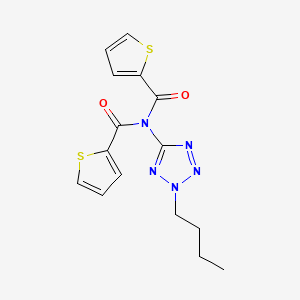![molecular formula C19H24ClNO2 B4234655 2-{[4-(allyloxy)benzyl]amino}-1-phenyl-1-propanol hydrochloride](/img/structure/B4234655.png)
2-{[4-(allyloxy)benzyl]amino}-1-phenyl-1-propanol hydrochloride
Vue d'ensemble
Description
2-{[4-(allyloxy)benzyl]amino}-1-phenyl-1-propanol hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as 'ABP', and it is a member of the class of beta-adrenergic receptor agonists. ABP has been extensively studied for its ability to activate beta-adrenergic receptors, which are involved in various physiological processes in the body.
Mécanisme D'action
ABP works by activating beta-adrenergic receptors, which are present in various tissues in the body, including the lungs, heart, and skeletal muscles. When these receptors are activated, they stimulate the production of cAMP, which is a second messenger that regulates various physiological processes in the body. In the case of asthma, ABP activates beta-adrenergic receptors in the airways, which leads to the relaxation of smooth muscles and improved breathing.
Biochemical and Physiological Effects:
ABP has several biochemical and physiological effects in the body. As mentioned earlier, ABP activates beta-adrenergic receptors, which leads to the production of cAMP. This, in turn, leads to the relaxation of smooth muscles, increased heart rate, and improved blood flow. ABP also has anti-inflammatory effects, which can be beneficial in conditions such as asthma.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using ABP in lab experiments is its potency and specificity. ABP is a potent beta-adrenergic receptor agonist, which means that it can activate these receptors at very low concentrations. Additionally, ABP is highly specific for beta-adrenergic receptors, which reduces the risk of off-target effects. However, one of the limitations of using ABP in lab experiments is its potential toxicity. ABP can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on ABP. One of the most promising areas of research is in the development of new therapies for asthma. ABP has shown significant potential as a bronchodilator, and further research could lead to the development of more effective treatments for this condition. Additionally, ABP has been studied in the context of other diseases, such as heart failure and obesity, and further research could lead to the development of new therapies for these conditions as well.
In conclusion, 2-{[4-(allyloxy)benzyl]amino}-1-phenyl-1-propanol hydrochloride is a potent beta-adrenergic receptor agonist that has significant potential in scientific research. Its ability to activate beta-adrenergic receptors and produce cAMP has made it a promising therapeutic agent in various diseases and conditions, including asthma. While there are limitations to its use in lab experiments, further research could lead to the development of new therapies for a range of conditions.
Applications De Recherche Scientifique
ABP has been studied extensively for its therapeutic potential in various diseases and conditions. One of the most significant applications of ABP is in the treatment of asthma. ABP has been shown to be a potent bronchodilator, which means that it can relax the smooth muscles in the airways and improve breathing in individuals with asthma.
Propriétés
IUPAC Name |
1-phenyl-2-[(4-prop-2-enoxyphenyl)methylamino]propan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2.ClH/c1-3-13-22-18-11-9-16(10-12-18)14-20-15(2)19(21)17-7-5-4-6-8-17;/h3-12,15,19-21H,1,13-14H2,2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWRLKDWPKKBXIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)NCC2=CC=C(C=C2)OCC=C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[4-(4-chlorophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B4234579.png)
![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-3-methoxy-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4234580.png)

![N-(2,3-dimethylphenyl)-2-[(6-hydroxy-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4234605.png)

![3-methyl-N-[5-(3-nitrobenzyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B4234623.png)
![N-{2-[(2-methoxybenzoyl)amino]ethyl}-2-pyridinecarboxamide](/img/structure/B4234631.png)
![N-(3,4-dichlorophenyl)-3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4234636.png)




![N-butyl-4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethoxy]benzenesulfonamide](/img/structure/B4234663.png)
![4-ethoxy-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4234668.png)